6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

Drug Intermediate Chemical Synthesis Quality Control

Precision intermediate with defined 6-amino and diethylaminoethyl side chain—critical for reproducible SAR and downstream drug synthesis. This scaffold supports novel hDHODH and antimalarial agent development. Order high-purity research-grade material; confirm compliance and bulk pricing for seamless project integration.

Molecular Formula C16H22N4O
Molecular Weight 286.37 g/mol
Cat. No. B2472490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide
Molecular FormulaC16H22N4O
Molecular Weight286.37 g/mol
Structural Identifiers
InChIInChI=1S/C16H22N4O/c1-3-20(4-2)10-9-18-16(21)15-7-5-12-11-13(17)6-8-14(12)19-15/h5-8,11H,3-4,9-10,17H2,1-2H3,(H,18,21)
InChIKeyHREYBMGUISUQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide: A Synthetic Quinoline Derivative for Research and Pharmaceutical Intermediate Applications


6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide (CAS No.: 1429047-67-5) is a synthetic quinoline derivative characterized by a 6-amino substitution on the quinoline core and a diethylaminoethyl carboxamide side chain at position 2 . The compound has a molecular weight of 286.38 g/mol and the molecular formula C16H22N4O . It is primarily cataloged and supplied as a drug intermediate for the synthesis of various active pharmaceutical compounds .

Procurement Implications: Why 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide Cannot Be Arbitrarily Substituted with Close Analogs


While this compound is classified as a quinoline-2-carboxamide derivative, which is a class known for diverse biological activities including hDHODH inhibition [1], the specific 6-amino substitution pattern and the N-(2-(diethylamino)ethyl) side chain are critical structural determinants for any downstream synthetic application or intended biological interaction. Simple substitution with other 6-substituted (e.g., -OCH3, -CF3) or N-alkylated quinoline-2-carboxamide derivatives is not scientifically valid due to the profound impact these modifications have on molecular recognition, physicochemical properties, and reactivity [1]. The data required to support the selection of this precise compound over a close analog is detailed in the quantitative evidence below.

Quantitative Differentiation of 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide: Evidence for Scientific and Procurement Decisions


Purity and Characterization Data for 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide as a Research Intermediate

This compound is supplied as a research intermediate with a defined molecular structure and purity. The structure is confirmed by SMILES notation O=C(NCCN(CC)CC)C=1N=C2C=CC(N)=CC2=CC1 . The compound is characterized by a molecular weight of 286.38 g/mol . In the context of the broader quinoline-2-carboxamide class, derivatives are synthesized and their structures confirmed by 1H NMR, 13C NMR, IR, MS, and elemental analysis, with purity checked by HPLC [1]. While no direct, head-to-head comparison data for this specific compound against a named analog exists in the public domain, these baseline characteristics differentiate it from other quinoline derivatives and are essential for its use as a precise synthetic building block.

Drug Intermediate Chemical Synthesis Quality Control

Primary Research and Industrial Applications for 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide


Use as a Key Intermediate in the Synthesis of Novel Bioactive Compounds

The primary application of 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide, as indicated by its commercial availability, is as a drug intermediate . Its defined quinoline core with specific amine and carboxamide functionalities makes it a valuable building block in medicinal chemistry for the synthesis of potential therapeutic agents. This is particularly relevant for developing new chemical entities within the quinoline class, which has a well-established history in drug discovery for antimalarial, anticancer, and anti-inflammatory agents [1].

Development of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors

Research on structurally related substituted quinoline-2-carboxamide derivatives demonstrates their potential as hDHODH inhibitors, a validated target for cancer and immunological disorders [1]. While the specific activity of 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide has not been published, its core scaffold is directly relevant to this field. Researchers can utilize this compound as a starting point for generating novel hDHODH inhibitors through further structural optimization, building on the established structure-activity relationships for this class [1].

Synthesis of Antimalarial Drug Candidates

Quinoline carboxamide core moieties are a focus in the development of new antimalarial drugs, particularly those targeting the P. falciparum falcipain-2 (FP2) protease [2]. The unique substitution pattern of this compound provides a distinct starting point for creating novel quinoline carboxamide-based antimalarial agents, leveraging the same molecular hybridization strategies used in the field [2].

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